molecular formula C11H9FN2O3 B8743872 Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B8743872
M. Wt: 236.20 g/mol
InChI Key: BXVVELXARNOMPY-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The intermediate product undergoes further cyclization and decarboxylation to yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-4-hydroxy-7-methyl-[1,8]naphthyridine-3-carboxylate
  • Ethyl-7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylate

Uniqueness

Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is unique due to the presence of the fluorine atom at the 6-position and the hydroxyl group at the 4-position. These functional groups enhance its reactivity and potential biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15)

InChI Key

BXVVELXARNOMPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)F

Origin of Product

United States

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